![molecular formula C8H7ClN4 B1148713 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-01-9](/img/structure/B1148713.png)

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

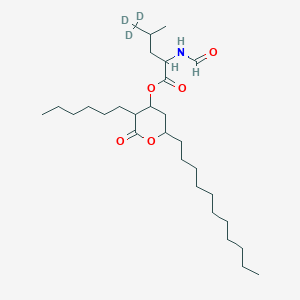

Description

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CCTP) is a synthetic heterocyclic compound that has been gaining attention in recent years due to its potential applications in scientific research. CCTP is a member of the triazolopyrazine family and is composed of a five-membered ring with three nitrogen atoms, one chlorine atom, and one cyclopropyl group. CCTP has been studied for its potential as a bioactive compound and its ability to modulate biological processes.

Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés de triazolo[4,3-a]pyrazine, y compris le 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine, ont montré une activité antibactérienne prometteuse. Par exemple, certains de ces composés ont présenté des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus Gram-positif et d'Escherichia coli Gram-négatif {svg_1}. En particulier, le composé 2e a montré des activités antibactériennes supérieures, comparables à celles de l'ampicilline, un agent antibactérien de première ligne {svg_2}.

Activité antidiabétique

Les dérivés de triazolo[4,3-a]pyrazine auraient des propriétés antidiabétiques {svg_3}. Par exemple, le 3-(trifluorométhyl)-1,2,4-triazolo[4,3-a]pyrazine est le pharmacophore principal du phosphate de sitagliptine, un nouveau médicament pour le traitement du diabète de type II {svg_4}.

Anti-agrégation plaquettaire

Ces composés se sont également avérés avoir des propriétés anti-agrégation plaquettaire {svg_5}, ce qui pourrait être bénéfique pour la prévention et le traitement des maladies cardiovasculaires.

Activité antifongique

Les dérivés de triazolo[4,3-a]pyrazine ont démontré des propriétés antifongiques {svg_6}, ce qui pourrait être utile dans le développement de nouveaux agents antifongiques.

Activité antipaludique

Ces composés ont montré un potentiel dans le traitement du paludisme {svg_7}. Leurs propriétés antipaludiques pourraient être exploitées pour le développement de nouveaux médicaments antipaludiques.

Activité antituberculeuse

Les dérivés de triazolo[4,3-a]pyrazine ont présenté des propriétés antituberculeuses {svg_8}, ce qui pourrait être bénéfique dans la lutte contre la tuberculose.

Propriétés anticonvulsivantes

Ces composés se sont avérés posséder des propriétés anticonvulsivantes {svg_9}, ce qui pourrait être utile dans le traitement de l'épilepsie et d'autres troubles convulsifs.

Utilisation dans les cellules solaires

Les dérivés de triazolo[4,3-a]pyrazine ont été incorporés dans des polymères pour une utilisation dans les cellules solaires {svg_10}. Cette application pourrait contribuer au développement de sources d'énergie plus efficaces et durables.

Mécanisme D'action

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to interact with various receptors and enzymes, including c-met kinase .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various cellular pathways, including apoptosis .

Result of Action

Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine . For instance, the synthesis of similar compounds has been shown to be influenced by temperature .

Safety and Hazards

Orientations Futures

The development of the piperazine-fused triazoles, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, presents challenges and opportunities. These compounds can be synthesized from commercially available non-expensive reagents, and they have potential for further synthetic application for medicinally oriented synthesis .

Analyse Biochimique

Biochemical Properties

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with c-Met kinase, an enzyme involved in cell signaling pathways that regulate cell growth and differentiation . The inhibition of c-Met kinase by this compound can result in the modulation of downstream signaling pathways, thereby affecting cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated significant anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa cells . The anti-tumor effects are attributed to its ability to inhibit cell proliferation and induce apoptosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of c-Met kinase, thereby inhibiting its activity . The inhibition of c-Met kinase disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound are further processed and excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with efflux transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins in the blood can influence the distribution and accumulation of this compound in various tissues. The localization of this compound within specific tissues can impact its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, influencing its interactions with biomolecules and its overall activity.

Propriétés

IUPAC Name |

8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRFSFETSJITG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2C=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)